Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1166827-49-1
VCID: VC7938279
InChI: InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)10-6(3)8(12)11-7/h4H2,1-3H3,(H,11,12)
SMILES: CCOC(=O)C1=C(N=C(C(=O)N1)C)C
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20

Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate

CAS No.: 1166827-49-1

Cat. No.: VC7938279

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20

* For research use only. Not for human or veterinary use.

Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate - 1166827-49-1

Specification

CAS No. 1166827-49-1
Molecular Formula C9H12N2O3
Molecular Weight 196.20
IUPAC Name ethyl 3,5-dimethyl-6-oxo-1H-pyrazine-2-carboxylate
Standard InChI InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)10-6(3)8(12)11-7/h4H2,1-3H3,(H,11,12)
Standard InChI Key HKXCLUPBWYOFNO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(C(=O)N1)C)C
Canonical SMILES CCOC(=O)C1=C(N=C(C(=O)N1)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate features a pyrazine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substituents include:

  • A hydroxyl group at position 6,

  • Methyl groups at positions 3 and 5,

  • An ethyl ester moiety at position 2 .

This substitution pattern confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions. The compound’s IUPAC name, ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate, reflects its tautomeric equilibrium between the hydroxyl and keto forms, a common feature in heterocyclic chemistry .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate likely involves multi-step reactions, as inferred from methodologies for analogous pyrazines :

  • Core Formation: Condensation of diketones with diamines under acidic or basic conditions to form the pyrazine ring.

  • Functionalization:

    • Methylation: Introduction of methyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

    • Esterification: Reaction of a carboxylic acid intermediate with ethanol under acid catalysis.

  • Hydroxylation: Oxidation or hydroxylation at position 6, potentially using peroxide reagents or enzymatic methods.

A hypothetical pathway is illustrated below:

Diketone+DiaminePyrazine CoreCH3IMethylated DerivativeEthanol/H+EsterH2O2Hydroxylated Product\text{Diketone} + \text{Diamine} \rightarrow \text{Pyrazine Core} \xrightarrow{\text{CH}_3\text{I}} \text{Methylated Derivative} \xrightarrow{\text{Ethanol/H}^+} \text{Ester} \xrightarrow{\text{H}_2\text{O}_2} \text{Hydroxylated Product}

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at positions 3, 5, and 6.

  • Stability: The hydroxyl group may necessitate protective strategies (e.g., silylation) during synthesis .

  • Yield: Multi-step reactions often suffer from cumulative inefficiencies, as seen in the synthesis of related AMPK activators .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.25±0.1g/cm31.25 \pm 0.1 \, \text{g/cm}^3
Solubility in WaterLow (predicted)
Solubility in DMSOHigh (analogous to )

The compound’s low aqueous solubility (5.1mM\sim 5.1 \, \text{mM}) aligns with its LogP, suggesting preferential dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Comparative Analysis with Related Pyrazines

CompoundDensity (g/cm³)LogPWater Solubility
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate1.251.855.1 mM
2-Ethyl-3,5-dimethylpyrazine0.9651.66Insoluble
2-Ethyl-3,(5 or 6)-dimethylpyrazine0.9651.66Insoluble

The ester and hydroxyl groups in the target compound improve polarity relative to non-oxygenated pyrazines, enhancing solubility in semi-polar media .

Industrial and Research Applications

Flavor and Fragrance Industry

Pyrazines are valued for their roasted, nutty aromas . Although the target compound’s odor profile is undocumented, its structural similarity to 2-ethyl-3,5-dimethylpyrazine—a flavoring agent—suggests potential use in food or perfume formulations .

Pharmaceutical Intermediates

The ethyl ester group positions this compound as a precursor for prodrugs or hydrolyzable conjugates. For example, esterase-mediated hydrolysis could release active carboxylic acid derivatives in vivo .

Future Directions and Research Gaps

Priority Areas for Study

  • Synthetic Optimization: Streamlining routes to improve yield and purity.

  • Biological Screening: Evaluating anticancer, antimicrobial, and metabolic effects.

  • Toxicological Profiling: Establishing LD50_{50}, NOAEL, and genotoxicity thresholds.

Computational Modeling

Quantum mechanical calculations could predict reaction pathways, while molecular docking might identify protein targets (e.g., AMPK) .

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